Methoxy Substituent Differentiates Methyl 3-amino-2-methoxypropanoate from Hydroxy Analogs via Altered Hydrogen-Bonding Profile
Methyl 3-amino-2-methoxypropanoate (target) differs structurally from methyl 3-amino-2-hydroxypropanoate (comparator) by substitution of a C2-hydroxyl group with a C2-methoxy group . This modification reduces the hydrogen-bond donor count from 2 to 1 while increasing the hydrogen-bond acceptor count from 4 to 4 (unchanged net acceptor count but with altered spatial distribution) . The methoxy substitution eliminates the acidic proton present in the hydroxyl analog, altering pKa-dependent reactivity and reducing susceptibility to oxidation at the C2 position [1].
| Evidence Dimension | C2-substituent identity and hydrogen-bond donor/acceptor profile |
|---|---|
| Target Compound Data | Methoxy (-OCH₃) at C2; molecular formula C₅H₁₁NO₃; H-bond donors = 1 (amino), H-bond acceptors = 4 (ester carbonyl, ester ether, methoxy oxygen, amino) |
| Comparator Or Baseline | Hydroxy (-OH) at C2 (methyl 3-amino-2-hydroxypropanoate); molecular formula C₄H₉NO₃; H-bond donors = 2 (amino and hydroxyl), H-bond acceptors = 4 |
| Quantified Difference | ΔMW = +14.03 g/mol; Δ H-bond donors = -1; net charge neutrality maintained under physiological conditions versus pH-dependent ionization of hydroxyl analog |
| Conditions | Structural analysis based on canonical SMILES: target COC(=O)C(CN)OC; comparator COC(=O)C(O)CN |
Why This Matters
The reduced hydrogen-bond donor count and absence of an acidic C2 proton alter the compound's behavior in peptide coupling reactions and its stability under basic or oxidative conditions, directly impacting synthetic route design.
- [1] PubChem. Hydrogen bond donor/acceptor count data for methyl (2S)-3-amino-2-methoxypropanoate hydrochloride. CID 137838589. https://pubchem.ncbi.nlm.nih.gov/compound/137838589. Accessed April 2026. View Source
